molecular formula C8H7BrO3 B1330903 2-Bromo-5-hydroxy-4-methoxybenzaldehyde CAS No. 2973-59-3

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Cat. No.: B1330903
CAS No.: 2973-59-3
M. Wt: 231.04 g/mol
InChI Key: AHYSXUDLJOFNAB-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde typically involves the bromination of 5-hydroxy-4-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

5-Hydroxy-4-methoxybenzaldehyde+Br2This compound\text{5-Hydroxy-4-methoxybenzaldehyde} + \text{Br}_2 \rightarrow \text{this compound} 5-Hydroxy-4-methoxybenzaldehyde+Br2​→this compound

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Scientific Research Applications

2-Bromo-5-hydroxy-4-methoxybenzaldehyde is utilized in several scientific research areas:

Comparison with Similar Compounds

    5-Bromovanillin: Similar structure but with a vanillin backbone.

    5-Bromosalicylaldehyde: Contains a bromine and hydroxyl group but lacks the methoxy group.

    2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar but with different positions of the substituents.

Uniqueness: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-bromo-5-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYSXUDLJOFNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346880
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-59-3
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Record name 2-bromo-5-hydroxy-4-methoxybenzaldehyde
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Record name Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy
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Synthesis routes and methods

Procedure details

Compound B1 is demethylated in concentrated sulfuric acid to give 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method used for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde?

A: The synthesis of this compound, as described in [], utilizes a specific order of reactions and a unique reagent to achieve high yields. The process involves initial bromination or nitration of veratraldehyde, followed by selective hydrolysis of the 5th-position methoxy group using concentrated sulfuric acid in the presence of methionine. This method is notable because it proposes a mechanism where methionine facilitates hydrolysis through the formation of a multiple hydrogen-bonded association complex. This approach provides a potentially efficient and controlled route for synthesizing this specific compound and potentially other similar derivatives.

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